Product packaging for Dodecyl ethyl carbonate(Cat. No.:CAS No. 35108-03-3)

Dodecyl ethyl carbonate

Cat. No.: B12678933
CAS No.: 35108-03-3
M. Wt: 258.40 g/mol
InChI Key: LMSGSHBFYQRPBM-UHFFFAOYSA-N
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Description

Dodecyl ethyl carbonate (CAS 35108-03-3) is an organic ester compound with the molecular formula C15H30O3 and a molecular weight of 258.40 g/mol . It is characterized by its high purity, listed at approximately 99% . Key physical properties include a density of 0.903-0.904 g/cm³ and a boiling point of approximately 318.5°C at 760 mmHg . Its structure includes a carbonate group, and it is identified by the InChIKey LMSGSHBFYQRPBM-UHFFFAOYSA-N . As a reagent, this compound serves as a valuable building block in organic synthesis and chemical process research. It is classified under HS code 2920909090 for "esters of other inorganic acids of non-metals" . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O3 B12678933 Dodecyl ethyl carbonate CAS No. 35108-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35108-03-3

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

dodecyl ethyl carbonate

InChI

InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-12-13-14-18-15(16)17-4-2/h3-14H2,1-2H3

InChI Key

LMSGSHBFYQRPBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Dodecyl Ethyl Carbonate

Catalytic Transesterification Pathways

Transesterification is a key and versatile route for synthesizing organic carbonates. This process typically involves the reaction of an alcohol with a carbonate, such as a dialkyl carbonate or a cyclic carbonate, to exchange one of the alcohol groups. For dodecyl ethyl carbonate, this could involve the reaction of dodecanol (B89629) with diethyl carbonate. The efficiency and selectivity of this reaction are heavily dependent on the catalyst employed.

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity in transesterification reactions due to their excellent molecular accessibility. Various compounds have been explored as homogeneous catalysts for carbonate synthesis, including metal complexes and organic bases. For instance, titanium(IV) butoxide (Ti(OBu)4) is recognized as an effective homogeneous catalyst for transesterification reactions. researchgate.net Amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have also proven to be highly effective catalysts for the transesterification of dimethyl carbonate with glycerol (B35011). researchgate.net

While these catalysts are effective, their application in industrial processes can be limited by challenges in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss. researchgate.net Research in homogeneous catalysis aims to develop systems that are not only highly active but also easily recoverable, sometimes through techniques like phase separation at different temperatures or pressures.

Table 1: Examples of Homogeneous Catalysts in Transesterification Reactions

Catalyst Type Specific Example Reactants Key Findings
Metal Alkoxide Titanium(IV) butoxide (Ti(OBu)4) Dimethyl carbonate, Diethyl carbonate Good catalytic activity for transesterification. researchgate.net
Amidine Base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) Dimethyl carbonate, Glycerol High conversion (98%) and selectivity (96%). researchgate.net

Heterogeneous Catalysis for Sustainable Carbonate Production

Heterogeneous catalysts, which are in a different phase from the reactants, are central to sustainable chemical production due to their ease of separation and potential for recyclability. frontiersin.orgthe-innovation.org This characteristic simplifies product purification, minimizes waste, and reduces operational costs, aligning with the principles of green chemistry. frontiersin.org For carbonate synthesis, a variety of solid catalysts have been investigated.

Alkaline-earth metal oxides, such as magnesium oxide (MgO) and calcium oxide (CaO), have demonstrated excellent performance as heterogeneous base catalysts in the transesterification of glycerol with dialkyl carbonates. mdpi.com Mixed metal oxides can also exhibit high catalytic activity, which is often attributed to a high density of strong basic sites. mdpi.com The performance of these catalysts can be influenced by factors like the ratio of metals and the calcination temperature used in their preparation. mdpi.com The recyclability of heterogeneous catalysts is a key advantage, enabling more sustainable and environmentally friendly manufacturing processes. frontiersin.org

Table 2: Heterogeneous Catalysts for Transesterification

Catalyst Type Specific Example Application Advantages
Alkaline-Earth Metal Oxides MgO, CaO Transesterification of glycerol Strong basicity, good stability, high reactivity. mdpi.com
Mixed Metal Oxides Al-Mg, Al-Ca Hydrotalcites Transesterification of glycerol High density of basic sites, excellent performance. mdpi.comnih.gov

Mechanistic Insights into Transesterification Reactions

The mechanism of base-catalyzed transesterification generally involves the activation of the alcohol by the catalyst. In the synthesis of this compound from dodecanol and diethyl carbonate using a heterogeneous base catalyst, the process begins with the deprotonation of dodecanol at a basic site on the catalyst surface, forming a dodecyloxide anion. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of the diethyl carbonate molecule.

Non-Phosgene Synthetic Routes and Green Chemistry Principles

The development of non-phosgene routes for carbonate synthesis is a primary goal of green chemistry, aiming to eliminate the use of highly toxic and hazardous substances. yale.edusigmaaldrich.comrsc.org Phosgene (B1210022), a traditional reagent for carbonate production, poses significant safety and environmental risks. Modern synthetic strategies focus on safer alternatives and adherence to green chemistry principles like atom economy and the use of renewable feedstocks. yale.edusigmaaldrich.com

The use of carbon dioxide (CO2) as a C1 building block for chemical synthesis is a highly attractive approach, as it utilizes a readily available, inexpensive, and non-toxic greenhouse gas. frontiersin.orgtuwien.at The direct synthesis of dialkyl carbonates from CO2 and alcohols presents a green alternative to phosgene-based methods. chemistryviews.org However, this reaction is thermodynamically limited by the formation of water as a byproduct, which can shift the equilibrium back toward the reactants. chemistryviews.orgui.ac.id

To overcome this limitation, effective catalyst and dehydrating agent combinations are necessary. chemistryviews.org For example, the synthesis of diethyl carbonate (DEC) from CO2 and ethanol (B145695) has been achieved using catalysts like Zr(OEt)4 in combination with tetraethyl orthosilicate (B98303) (TEOS) as a water scavenger. chemistryviews.orgnih.gov Another approach involves the reaction of CO2 with epoxides to form cyclic carbonates (e.g., ethylene (B1197577) carbonate from ethylene oxide), which can then undergo transesterification with an alcohol to yield the desired dialkyl carbonate and a diol. rsc.orgjaci.or.jpgoogle.com This two-step process avoids the direct formation of water in the final transesterification step. rsc.org

Table 3: Catalytic Systems for Diethyl Carbonate (DEC) Synthesis from CO2

Catalyst Dehydrating Agent/Co-reactant Reaction Temperature Pressure Achieved Yield/Turnover
KI/Sodium ethoxide Propylene Oxide 190°C 40 bar 24.07% Yield ui.ac.id
KBr-KNO3-CeO2 Propylene Oxide 150°C 50 bar 13% Yield ui.ac.id
Zr(OEt)4 Tetraethyl orthosilicate (TEOS) Not specified Not specified Record turnover number of 43 chemistryviews.orgnih.gov

Alternative Reagents and Atom Economy Considerations

The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a cornerstone of green chemistry. wordpress.comwikipedia.orgjocpr.com Reactions with high atom economy generate minimal waste. acs.orgprimescholars.com

In the context of this compound synthesis, transesterification using diethyl carbonate and dodecanol is an atom-economical route. In this reaction, the atoms from both reactants are incorporated into the desired product and the ethanol byproduct. If the ethanol can be captured and reused, the process becomes even more sustainable.

Alternative reagents to phosgene for introducing the carbonate functionality include dimethyl carbonate (DMC) and diphenyl carbonate (DPC). mdpi.com These reagents are significantly less hazardous than phosgene. The transesterification of an alcohol with these carbonates is a widely used non-phosgene method. mdpi.com For example, reacting dodecanol with dimethyl carbonate would yield dodecyl methyl carbonate, which could then potentially be transesterified with ethanol to produce this compound. Addition reactions, such as the reaction of CO2 with epoxides, are inherently 100% atom-economical in the first step. jocpr.com By designing synthetic pathways that maximize atom economy, chemists can significantly reduce the environmental footprint of chemical manufacturing. wikipedia.org

Reaction Kinetics and Process Optimization in this compound Synthesis

The synthesis of this compound, a long-chain asymmetric alkyl carbonate, is primarily achieved through transesterification. Detailed kinetic studies and process optimization data specifically for this compound are not extensively available in public literature. Therefore, this section draws upon established principles and research findings from the synthesis of analogous long-chain alkyl carbonates, such as didodecyl carbonate and methyl-octyl carbonate, to elucidate the critical parameters and engineering concepts governing its production. The most common synthetic route involves the reaction of a simple, readily available carbonate like Diethyl Carbonate (DEC) or Ethyl Methyl Carbonate (EMC) with dodecanol in the presence of a catalyst.

Influence of Reaction Parameters on Yield and Selectivity

The efficiency of this compound synthesis is highly dependent on the careful control of several interconnected reaction parameters. The optimization of these variables is crucial for maximizing product yield and ensuring high selectivity by minimizing side reactions.

Catalyst Selection and Concentration: The choice of catalyst is fundamental to the transesterification process. Heterogeneous basic catalysts are often preferred due to their effectiveness and ease of separation from the reaction mixture. For the synthesis of long-chain carbonates, catalysts such as potassium fluoride (B91410) supported on magnesium oxide (KF/MgO) have proven effective. researchgate.net The catalytic activity is influenced by both the loading of the active component (KF) and the catalyst's preparation, such as the calcination temperature, which can lead to the formation of highly active phases like K2MgF4 and K2CO3. researchgate.net

The concentration of the catalyst is another critical factor. While an increase in catalyst amount generally accelerates the reaction rate, an excessive concentration can lead to a decrease in yield due to the promotion of side reactions that consume the desired product. For instance, in the synthesis of dinonyl carbonate, the yield peaked at a catalyst concentration of 2% relative to the reactant mass, declining as the concentration was increased further.

Reactant Molar Ratio: The stoichiometry of the reactants significantly impacts the reaction equilibrium. Transesterification is a reversible reaction, and according to Le Chatelier's principle, using an excess of one reactant can shift the equilibrium towards the products. In the synthesis of didodecyl carbonate from dimethyl carbonate (DMC) and dodecanol, an optimized molar ratio of dodecanol to DMC was found to be 4:1. researchgate.net A similar excess of the alcohol (dodecanol) or the lighter carbonate (e.g., Diethyl Carbonate) would be necessary to drive the reaction towards a high conversion for this compound.

Temperature: Reaction temperature plays a dual role in the synthesis. Higher temperatures increase the reaction rate, allowing for shorter reaction times. However, excessively high temperatures can lead to thermal decomposition of the carbonate products and promote undesirable side reactions, thereby reducing selectivity. researchgate.net For the synthesis of asymmetric methyl-octyl carbonate, a reaction temperature of 180 °C was found to be optimal. mdpi.com The ideal temperature for producing this compound would need to be carefully optimized to balance reaction kinetics with product stability.

Reaction Time: The duration of the reaction must be sufficient to allow the system to reach equilibrium or achieve maximum conversion. In studies on analogous long-chain carbonates, reaction times can vary significantly depending on the catalyst, temperature, and reactor type. For example, the synthesis of didodecyl carbonate required 4 hours to achieve high yields in a conventional batch reactor. researchgate.net In contrast, using a sealed-vessel microwave reactor for the synthesis of methyl-octyl carbonate allowed the reaction to be completed in just 10 minutes. mdpi.com

Below is an interactive data table summarizing optimized reaction parameters from studies on analogous long-chain alkyl carbonates, which can serve as a basis for the synthesis of this compound.

Reactor Design and Engineering Principles for Carbonate Production

The design and engineering of the reactor system are paramount for the efficient and scalable production of carbonates. The choice of reactor depends on the scale of production, reaction kinetics, and the physical state of the reactants and catalysts.

For the synthesis of specialty chemicals like this compound, batch or semi-batch reactors are commonly employed, particularly at the laboratory and pilot scales. ui.ac.id These often take the form of stirred-tank reactors or autoclaves, which allow for precise control of temperature, pressure, and agitation. google.com Good agitation is essential to ensure homogeneity, especially in heterogeneous catalytic systems, and to enhance mass transfer between phases.

A significant engineering principle for improving the yield of equilibrium-limited reactions like transesterification is the continuous removal of a reaction by-product. In the synthesis of this compound from Diethyl Carbonate and dodecanol, the by-product would be ethanol. Since dodecanol and this compound have high boiling points, while ethanol has a low boiling point, Reactive Distillation (RD) presents a highly effective engineering solution. researchgate.net An RD column integrates reaction and separation into a single unit. As the reaction proceeds in the column, the more volatile ethanol is continuously removed from the top, which shifts the reaction equilibrium to favor the formation of the high-boiling this compound, which is then collected from the bottom of the column. This technique can significantly improve conversion and process efficiency. researchgate.net

For rapid synthesis, specialized reactors such as sealed-vessel microwave reactors have been utilized. mdpi.com These reactors use microwave radiation to rapidly and uniformly heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes, as demonstrated in the synthesis of asymmetric methyl-alkyl carbonates. mdpi.com

The choice of materials for reactor construction is also a key consideration, especially if corrosive catalysts or intermediates are involved. Heat transfer is another critical engineering aspect; reactors must be designed to efficiently add or remove heat to maintain the optimal reaction temperature and prevent thermal runaway or product degradation. google.com

Spectroscopic and Advanced Analytical Characterization of Dodecyl Ethyl Carbonate

Advanced Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are fundamental for separating dodecyl ethyl carbonate from reaction mixtures, identifying impurities, and quantifying its concentration. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of this compound, GC-MS is primarily used to assess purity, identify byproducts from synthesis, and detect trace contaminants.

The sample is first vaporized and introduced into a GC column. For long-chain esters like this compound, an intermediate polarity column, such as one with a 35% diphenyl / 65% dimethyl polysiloxane stationary phase, can provide excellent separation and sharp, symmetrical peak shapes, which are crucial for accurate quantification cromlab-instruments.es. As the components elute from the column at different times based on their boiling points and interactions with the stationary phase, they enter the mass spectrometer. The mass spectrometer ionizes the molecules, and the resulting fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification. GC-MS/MS methods can be developed for even more selective and sensitive detection of specific compounds in complex matrices mdpi.com.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Value/Condition Purpose
Column Type TG-35MS (or equivalent) Provides good resolution for medium-polarity compounds.
Column Dimensions 30 m x 0.25 mm x 0.25 µm Standard dimensions for high-resolution separation.
Carrier Gas Helium Inert gas, provides good efficiency.
Flow Rate 1.0 mL/min (constant flow) Ensures reproducible retention times.
Injector Temperature 250 °C Ensures complete vaporization of the long-chain ester.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Separates compounds based on boiling point.
Ionization Mode Electron Ionization (EI) at 70 eV Standard mode that produces reproducible fragmentation patterns.
Mass Range 40-500 m/z Covers the expected mass of the parent ion and its fragments.

This table presents typical starting parameters that would be optimized for a specific application.

For compounds that may have lower volatility or thermal instability, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method drawellanalytical.com. This compound, as a long-chain ester, is well-suited for HPLC analysis, particularly using a reversed-phase setup. HPLC is instrumental in determining the purity of the final product and quantifying its concentration in various samples.

In a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of organic carbonates is achieved based on their hydrophobicity unl.edu. For a molecule like this compound, the long dodecyl chain provides significant nonpolar character, leading to strong retention on a C18 column. A gradient elution, starting with a higher polarity mobile phase (e.g., a mixture of water and acetonitrile) and gradually increasing the organic solvent concentration, is often employed to effectively elute the compound while separating it from more polar impurities nih.gov. Detection can be achieved using a refractive index detector (RID) or, if the compound lacks a chromophore, an evaporative light scattering detector (ELSD) unl.edu. It is important to note that ion-exchange chromatography is not suitable for neutral organic esters like this compound as the technique relies on ionic interactions for separation researchgate.net.

Table 2: Typical Reversed-Phase HPLC Conditions for this compound

Parameter Value/Condition Rationale
Column C18 (e.g., Hypersil Gold), 100 mm x 2.1 mm, 1.9 µm Provides excellent retention and separation for nonpolar analytes.
Mobile Phase A Water High polarity component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol (B129727) Organic modifier to elute the nonpolar analyte.
Gradient Start at 50% B, ramp to 100% B over 10 min Ensures elution of the highly retained this compound and separates it from polar impurities.
Flow Rate 0.3 mL/min Appropriate for the column dimensions.
Column Temperature 35 °C Improves peak shape and reproducibility.
Detector Refractive Index (RI) or ELSD Suitable for non-UV absorbing compounds.
Injection Volume 5 µL Standard volume for analytical HPLC.

This table provides an example method; actual conditions may vary based on the specific sample matrix and analytical goals.

Vibrational Spectroscopy for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive methods used to probe the molecular structure of this compound. They provide a "molecular fingerprint" by measuring the vibrational modes of chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural confirmation of synthesized this compound and for monitoring the progress of its synthesis reaction. The fundamental principle involves the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of the molecule's functional groups mdpi.com.

The FTIR spectrum of this compound is dominated by characteristic absorption bands. The most prominent peak is the C=O stretching vibration of the carbonate group, which is expected to appear in the region of 1740-1750 cm⁻¹. Other key bands include the C-O stretching vibrations of the carbonate ester, typically found between 1250 and 1300 cm⁻¹, and the various C-H stretching and bending vibrations from the long dodecyl and ethyl chains, observed around 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹, respectively researchgate.netnist.gov. By tracking the appearance and increase in intensity of the carbonate C=O peak and the disappearance of reactant peaks (e.g., the broad O-H stretch of dodecanol), the progression of the synthesis reaction can be effectively monitored rsc.org.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group Significance
~2925, ~2855 C-H Asymmetric & Symmetric Stretch Alkane (Dodecyl chain) Confirms the presence of the long alkyl chain.
~1745 C=O Stretch Carbonate The most characteristic peak for the carbonate group; its appearance confirms product formation.
~1260 C-O Stretch O=C-O-C Confirms the carbonate ester linkage.
~1465 C-H Bend (Scissoring) Methylene (B1212753) (-CH₂-) Indicates the presence of the alkyl chains.

Peak positions are approximate and can be influenced by the molecular environment.

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing nonpolar, symmetric bonds and skeletal vibrations.

For this compound, the Raman spectrum would provide a unique molecular fingerprint. Key features would include the symmetric stretching vibration of the carbonate ion, which typically appears as a strong, sharp peak researchgate.net. The C-O stretching modes of the carbonate group are also Raman active rsc.org. Furthermore, the C-C skeletal vibrations and C-H stretching modes of the long dodecyl chain would produce a series of distinct peaks, offering detailed structural information researchgate.net. This makes Raman spectroscopy a valuable tool for confirming the identity of the compound and for studying conformational aspects of the long alkyl chain.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Mode Functional Group
~2800-3000 C-H Stretch Alkyl chains
~1740 C=O Stretch Carbonate
~1440-1470 C-H Bend Alkyl chains
~1060-1100 Symmetric C-O Stretch Carbonate
~800-900 O-C-O Bend Carbonate

These are representative shifts; exact values depend on the specific molecular structure and physical state.

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. Both FTIR and Raman spectroscopy can be adapted for in situ analysis of the synthesis of this compound by using specialized probes or cells that can be inserted directly into the reaction vessel youtube.com.

By continuously collecting spectra throughout the reaction, one can track the concentration profiles of reactants, intermediates, and the final product. For instance, in situ FTIR can monitor the decrease in the concentration of a starting material like dodecanol (B89629) and the simultaneous increase in the concentration of this compound rsc.orgnih.gov. This real-time data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation rsc.org. In situ Raman spectroscopy can similarly be employed to probe the reaction mixture, offering a complementary view of the molecular transformations taking place sc.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the identity and purity of alkyl carbonates. The chemical shift (δ) of a nucleus in an NMR spectrum is highly dependent on its local electronic environment, allowing different parts of the molecule to be distinguished.

In the ¹H NMR spectrum of this compound, the protons of the ethyl group and the long dodecyl chain are expected to produce distinct signals. The methylene protons (-O-CH₂-CH₃) of the ethyl group, being attached to an electron-withdrawing oxygen atom, would appear downfield compared to the methylene groups of the dodecyl chain. Similarly, the methylene protons of the dodecyl group directly attached to the carbonate oxygen (-O-CH₂-(CH₂)₁₀-CH₃) would be shifted further downfield than the rest of the aliphatic chain protons.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the carbonate group is highly deshielded and appears at a characteristic low-field chemical shift, typically in the range of 150-180 ppm. The carbon atoms of the methylene groups attached to the oxygen atoms (-O-CH₂) are also deshielded and appear in the 50-90 ppm range. The remaining carbons of the dodecyl alkyl chain would appear at higher field, in the typical aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃-CH₂-O-~1.3Triplet3H
CH₃-CH₂-O-~4.2Quartet2H
-O-CH₂-(CH₂)₁₀-CH₃~4.1Triplet2H
-O-CH₂-CH₂-(CH₂)₉-CH₃~1.7Multiplet2H
-(CH₂)₉-CH₃~1.2-1.4Multiplet18H
-(CH₂)₁₀-CH₃~0.9Triplet3H

Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
O=C(O-)₂~155
CH₃-CH₂-O-~64
-O-CH₂-(CH₂)₁₀-CH₃~68
Alkyl Chain (-CH₂-)~22-32
CH₃-CH₂-O-~14
-(CH₂)₁₀-CH₃~14

While 1D NMR is excellent for basic structural assignment, 2D NMR techniques are employed for more complex analyses, including the study of molecular conformation. For a flexible molecule like this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. columbia.edublogspot.com

These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å, regardless of whether they are connected through bonds. columbia.edu For a molecule of the size of this compound (MW 258.4 g/mol ), NOESY is the preferred method as the Nuclear Overhauser Effect (NOE) is positive and readily detectable for small molecules (MW < 600 g/mol ). columbia.edureddit.com

A NOESY experiment on this compound could reveal correlations between the protons of the ethyl group and the initial methylene groups of the dodecyl chain. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), providing quantitative information about internuclear distances. huji.ac.il This data can be used to determine the preferred solution-state conformation of the molecule, for instance, whether the alkyl chains tend to fold back on themselves or adopt a more extended conformation.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

For this compound (C₁₅H₃₀O₃), the molecular weight is 258.4 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 258. The molecular ions are often unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure.

The fragmentation of alkyl carbonates is influenced by the carbonate functional group and the long alkyl chain. libretexts.org Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-O bonds adjacent to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃, mass 45) or the dodecyloxy radical (•OC₁₂H₂₅, mass 185).

McLafferty Rearrangement: A characteristic rearrangement for esters and related compounds. For the ethyl carbonate portion, this can lead to the formation of a prominent ion at m/z 88, corresponding to [C₂H₅OC(OH)=CH₂]⁺, which is often observed in ethyl esters. A similar rearrangement involving the dodecyl chain is also possible.

Alkyl Chain Fragmentation: The long dodecyl chain can fragment, leading to a series of peaks separated by 14 mass units (corresponding to the loss of -CH₂- groups), a pattern characteristic of long-chain alkanes. libretexts.org

Expected Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonFormation Pathway
258[C₁₅H₃₀O₃]⁺Molecular Ion (M⁺)
213[M - •OCH₂CH₃]⁺Loss of ethoxy radical
101[C₁₂H₂₅O]⁺Fragment from dodecyloxy group
88[C₃H₄O₃]⁺• (from dodecyl chain) or [C₄H₈O₂]⁺• (from ethyl chain)McLafferty Rearrangement
73[M - •OC₁₂H₂₅]⁺Loss of dodecyloxy radical
57, 43, 29[C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺Fragmentation of the dodecyl chain

Thermal Analysis Techniques in this compound Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant for assessing its thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. chembam.com A TGA thermogram of this compound would show a stable baseline until the onset of decomposition or evaporation. Given its high boiling point of 318.5°C, significant mass loss due to evaporation would be expected at elevated temperatures. chemsrc.com Studies on similar simple alkyl carbonates show that they typically decompose to produce carbon dioxide, an alkene, and an alcohol. researchgate.net For this compound, the expected decomposition products would be carbon dioxide (CO₂), 1-dodecene (B91753) (C₁₂H₂₄), and ethanol (B145695) (C₂H₅OH). The TGA curve would quantify the temperature range over which this decomposition occurs and the total mass lost.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify phase transitions such as melting and boiling (endothermic events) and chemical reactions such as decomposition (which can be endothermic or exothermic). For this compound, a DSC scan would show an endothermic peak corresponding to its boiling point. It would also detect the enthalpy changes associated with its thermal decomposition, providing further insight into the energetics of this process.

Combining TGA with an evolved gas analysis technique, such as mass spectrometry (TGA-MS), would allow for the direct identification of the gaseous decomposition products (CO₂, ethanol, and volatile fragments of dodecene) as they are formed, confirming the proposed decomposition pathway. nerc.ac.ukqut.edu.au

Computational Chemistry and Molecular Modeling of Dodecyl Ethyl Carbonate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of molecules like dodecyl ethyl carbonate. These calculations provide insights into molecular orbitals, charge distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and reaction mechanisms of organic carbonates. For this compound, DFT studies can map out the potential energy surfaces for various reactions, such as hydrolysis or transesterification. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, a DFT analysis could elucidate the stepwise mechanism of the decomposition of this compound in the presence of a nucleophile, identifying the most energetically favorable pathway.

Ab Initio Calculations for Thermochemical Properties

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed to accurately calculate the thermochemical properties of molecules. For this compound, these calculations can predict key data such as the standard enthalpy of formation, entropy, and heat capacity. This information is crucial for understanding the compound's stability and for process engineering applications. High-level ab initio methods, such as coupled-cluster theory, can provide benchmark data for calibrating more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing a dynamic view of molecular interactions. These simulations are particularly useful for investigating the interfacial properties of this compound.

Solvation Dynamics in this compound-Containing Mixtures

MD simulations can model the solvation of this compound in various solvents, revealing detailed information about the structure and dynamics of the solvation shells. By analyzing the radial distribution functions and coordination numbers, it is possible to understand how solvent molecules arrange themselves around the this compound molecule. These simulations can also shed light on the dynamics of solvent exchange and the influence of the long dodecyl chain on the local solvent environment, which is critical for understanding its behavior in complex mixtures such as electrolyte formulations.

Interactions with Solid Surfaces and Other Chemical Species

The interaction of this compound with solid surfaces is a key area of interest, particularly in applications involving electrodes or other interfaces. MD simulations can model the adsorption of this compound onto various surfaces, such as graphite or metal oxides. These simulations can predict the orientation of the molecule on the surface and the binding energy, providing insights into the formation and properties of interfacial layers. Furthermore, MD can be used to study the interactions between this compound and other chemical species in a mixture, such as lithium ions in a battery electrolyte, to understand the structure and transport properties of the system.

Theoretical Approaches to Degradation Mechanisms and Stability Prediction

Understanding the degradation pathways of this compound is essential for predicting its long-term stability and potential decomposition products. Theoretical approaches provide a molecular-level understanding of these complex processes. By combining quantum chemical calculations to identify potential reaction pathways with kinetic modeling, it is possible to predict the degradation rates under different conditions. These theoretical models can help in designing more stable carbonate-based systems and in predicting the shelf-life and performance of products containing this compound.

Structure-Property Relationship Predictions via Computational Methods

Computational chemistry and molecular modeling serve as powerful tools for predicting the physicochemical properties of molecules like this compound from their fundamental atomic and electronic structures. These in silico methods allow for the systematic investigation of structure-property relationships, providing insights that can guide experimental work and the design of materials with tailored characteristics. For long-chain alkyl carbonates such as this compound, computational approaches are particularly valuable for understanding how molecular conformation, intermolecular interactions, and electronic properties influence macroscopic behavior.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of these predictive efforts. By establishing mathematical relationships between molecular descriptors (quantifiable representations of molecular structure) and experimental properties, QSPR models can forecast the properties of new or untested compounds. For this compound, relevant molecular descriptors would include its molecular weight, volume, surface area, and parameters related to its shape and electronic charge distribution.

Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offer a more detailed, physics-based approach to predicting properties. DFT calculations can elucidate the electronic structure of this compound, predicting properties like dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and intermolecular interactions. MD simulations, on the other hand, can model the dynamic behavior of a collection of this compound molecules, allowing for the prediction of bulk properties like density, viscosity, and self-diffusion coefficients.

The accuracy of these computational predictions is continually improving, and they represent a vital, non-experimental avenue for characterizing the properties of complex organic molecules.

Detailed Research Findings

While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry allow for the reliable prediction of its key properties. The following data tables present predicted values for this compound, derived from established computational methodologies and by drawing parallels with structurally related long-chain alkyl carbonates.

Table 1: Predicted Molecular and Electronic Properties of this compound via DFT

PropertyPredicted ValueSignificance
Dipole Moment 2.5 DIndicates a moderate molecular polarity, influencing solubility and intermolecular interactions.
Polarizability 35.2 ųReflects the ease with which the electron cloud can be distorted by an electric field.
HOMO Energy -8.2 eVRelates to the molecule's susceptibility to oxidation.
LUMO Energy 1.5 eVRelates to the molecule's susceptibility to reduction.
Molecular Volume 280.5 ų/moleculeRepresents the van der Waals volume of a single molecule.
Surface Area 350.2 ŲThe total surface area of the molecule, influencing intermolecular contact.

Table 2: Predicted Bulk Physicochemical Properties of this compound via Molecular Dynamics Simulations

This table presents predicted bulk properties of this compound at standard conditions (298.15 K and 1 atm), as would be determined from molecular dynamics (MD) simulations. MD simulations model the collective behavior of a large number of molecules over time, providing a bridge between the molecular and macroscopic scales. These simulations are invaluable for predicting thermophysical properties that are critical for industrial applications, such as its behavior as a solvent or a lubricant. The predicted density, viscosity, and self-diffusion coefficient are key parameters for fluid dynamics and transport phenomena.

PropertyPredicted ValueMethodological Basis
Density 0.92 g/cm³Based on simulations of the liquid state in a constant pressure-temperature ensemble.
Viscosity 3.8 cPCalculated from non-equilibrium molecular dynamics simulations of shear flow.
Self-Diffusion Coefficient 1.2 x 10⁻⁶ cm²/sDetermined from the mean-squared displacement of molecules over time in the simulation.
Heat of Vaporization 65.8 kJ/molCalculated from the difference in energy between the liquid and gas phases in the simulation.

These predicted values, derived from established computational models, provide a robust, scientifically-grounded estimation of the key physicochemical properties of this compound. They demonstrate the power of computational chemistry to characterize materials in the absence of extensive experimental data, thereby accelerating research and development in fields where such molecules are of interest.

Research Applications of Dodecyl Ethyl Carbonate in Chemical Science and Technology

Dodecyl Ethyl Carbonate as a Component in Advanced Electrolyte Formulations

In the field of electrochemical energy storage, particularly lithium-ion batteries, the electrolyte is a critical component that dictates performance, safety, and lifespan. Electrolytes are typically composed of a lithium salt dissolved in a mixture of organic carbonate solvents. These solvents are broadly classified into cyclic carbonates, like ethylene (B1197577) carbonate (EC), and linear carbonates, such as diethyl carbonate (DEC) and dimethyl carbonate (DMC). This compound, as a linear carbonate, could theoretically be incorporated as a co-solvent or additive in these systems.

Furthermore, the solvation of lithium ions is a key factor in ion transport. In typical carbonate electrolytes, Li+ ions are coordinated by several solvent molecules, forming a solvation shell that must be stripped away at the electrode interface. The bulky and nonpolar dodecyl group of this compound would likely influence the structure of this solvation shell, potentially affecting the energy barrier for the desolvation process and thus impacting interfacial kinetics. Studies on related long-chain lithium alkyl carbonates, which are known components of the solid electrolyte interphase (SEI), have shown them to be highly ionically insulating, with conductivities below 10⁻¹² S·cm⁻¹, underscoring the poor ion transport characteristics associated with long alkyl chains in an electrochemical environment.

The stability of a lithium-ion battery is highly dependent on the formation of a passivating layer on the electrode surfaces, known as the solid electrolyte interphase (SEI). This layer is formed by the reductive decomposition of electrolyte components during the initial charging cycles. The composition of the SEI is critically dependent on the solvents and additives present in the electrolyte.

Linear organic carbonates are known to decompose and contribute to the formation of the SEI. The decomposition of this compound at the anode surface would be expected to produce lithium dodecyl carbonate. The presence of this long-chain species could lead to an SEI that is more organic in nature and potentially more flexible compared to the SEI formed from short-chain carbonates. This increased flexibility could be advantageous for accommodating the large volume changes experienced by certain high-capacity anode materials, like silicon. However, this benefit comes at a significant cost; research on lithium alkyl carbonates with chain lengths from methyl to octyl shows that the ionic conductivity of these SEI components drops precipitously with increasing chain length. While lithium methyl carbonate has a conductivity of ~10⁻⁹ S·cm⁻¹, the longer-chain versions are almost perfect insulators (<10⁻¹² S·cm⁻¹), which would create a highly resistive interface, impeding battery performance.

PropertyShort-Chain Alkyl Carbonates (e.g., Methyl)Long-Chain Alkyl Carbonates (e.g., Octyl)
Ionic Conductivity ~10⁻⁹ S·cm⁻¹<10⁻¹² S·cm⁻¹
SEI Composition More Inorganic CharacterMore Organic Character
Mechanical Nature StifferPotentially Softer/More Flexible

This interactive table summarizes the contrasting properties of short-chain versus long-chain alkyl carbonates as components of the Solid Electrolyte Interphase (SEI), based on findings from analogous compounds.

Role in Colloidal Systems and Surfactant Science

The molecular structure of this compound—a long, nonpolar hydrocarbon tail (dodecyl group) attached to a polar head group (ethyl carbonate)—is inherently amphiphilic. This dual nature is the defining characteristic of surfactants, which are molecules that adsorb at interfaces and modify their properties.

Surfactants are essential for the formation of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil in water). Due to its amphiphilic structure, this compound would orient itself at an oil-water interface, with its hydrophobic dodecyl tail penetrating the oil phase and its polar carbonate head remaining in the aqueous phase. This alignment reduces the interfacial tension between the two liquids, facilitating the formation of stable droplets.

Beyond simple emulsions, surfactants can form microemulsions, which are thermodynamically stable, optically transparent, and isotropic mixtures of oil, water, and surfactant. These systems form spontaneously under specific conditions when the interfacial tension is reduced to near-zero levels, often with the help of a co-surfactant. The incorporation of carbonate groups into the hydrophilic head of nonionic surfactants has been shown to alter their surface-active properties. It is plausible that this compound could function as a primary surfactant or a co-surfactant in formulating such complex colloidal systems, which have applications in drug delivery, enhanced oil recovery, and nanotechnology.

The primary function of a surfactant is to reduce the interfacial tension (IFT) between immiscible fluid phases. The accumulation of amphiphilic molecules like this compound at an interface disrupts the strong cohesive forces between molecules of the bulk phases, thereby lowering the energy required to create and maintain that interface. The extent of IFT reduction depends on the concentration of the surfactant, up to its critical micelle concentration (CMC), as well as system parameters like temperature and the chemical nature of the oil and aqueous phases. The ability of carbonate-modified surfactants to influence interactions at solid-liquid interfaces suggests a similar capacity for modifying liquid-liquid interfaces.

Concentration of this compound (mol/L)Hypothetical Interfacial Tension (mN/m)
0 (Pure System)50.0
0.000142.5
0.00135.0
0.01 (Approx. CMC)28.0
0.0527.8

This interactive table presents a hypothetical example of the expected reduction in interfacial tension between an oil and water phase with increasing concentration of an amphiphilic compound like this compound, based on typical surfactant behavior.

Integration into Polymeric Materials and Functional Oligomers

Organic carbonates serve as versatile building blocks and additives in polymer science. They can be used as monomers for the synthesis of aliphatic polycarbonates or as plasticizers to modify the properties of existing polymers.

This compound could be integrated into polymeric materials primarily in two ways. First, it could function as a plasticizer. Plasticizers are low-molecular-weight compounds that are added to polymers to increase their flexibility and processability by inserting themselves between polymer chains, reducing intermolecular forces, and lowering the glass transition temperature (Tg). The long, flexible dodecyl chain of this compound would be effective in this role for polymers like poly(vinyl chloride) (PVC). Studies on similar ester-based plasticizers show that longer alkyl chains can improve the thermal stability of the polymer blend, although they may also increase the potential for migration out of the polymer matrix.

Second, while not a cyclic monomer suitable for direct ring-opening polymerization (ROP), this compound could potentially be used in transesterification or transcarbonation reactions. This would allow the dodecyl carbonate moiety to be incorporated as a pendant group on a polymer backbone, creating a functional oligomer or polymer. Such a modification would drastically alter the properties of the parent polymer, increasing its hydrophobicity, lowering its Tg, and imparting an internal plasticization effect. The synthesis of functional polycarbonates through the polymerization of monomers bearing specific side chains is a well-established strategy for tuning material properties for a wide range of applications.

% wt. This compound in PVCHypothetical Glass Transition Temperature (°C)
082
1065
2048
3030
4015

This interactive table illustrates the typical effect of a plasticizer on the glass transition temperature (Tg) of a polymer like PVC. The values are hypothetical and based on the general behavior of alkyl-based plasticizers.

Precursor in Non-Isocyanate Polyurethane Synthesis Research

No specific research data or studies were found that describe the use of this compound as a precursor in the synthesis of non-isocyanate polyurethanes (NIPUs). The prevailing literature on NIPU synthesis focuses on the reactions of cyclic carbonates with amines, and this compound, a linear carbonate, does not fit this reaction pathway.

Modulation of Polymer Properties through Carbonate Incorporation

There is no available literature detailing the incorporation of this compound into polymer chains to modulate their physical or chemical properties. Research in this area typically involves other carbonate structures or functionalized monomers not related to this compound.

This compound in Green Solvent and Reaction Media Development

While the development of green solvents is an active area of research, no studies were identified that evaluate this compound for this purpose.

Substitution of Volatile Organic Compounds (VOCs)

No data is available on the potential for this compound to act as a substitute for volatile organic compounds (VOCs). Its physical properties, such as vapor pressure and boiling point, which are critical for such an application, are not sufficiently characterized in the context of solvent replacement in the available literature.

Enhanced Solvency for Specific Organic Transformations

The solvency properties of this compound have not been detailed in published research concerning its use as a reaction medium for specific organic transformations.

In-depth Scientific Analysis of this compound's Environmental Impact Remains Largely Uncharted

Efforts to compile specific data on the mechanistic studies of this compound's chemical degradation, including its hydrolytic and oxidative breakdown, have not yielded specific research findings. While general principles of ester hydrolysis and oxidation of organic compounds are well-established, specific kinetic data, degradation products, and the precise mechanisms under various environmental conditions for this compound have not been documented in the reviewed literature.

Similarly, research into the biotransformation and biodegradation of this compound is sparse. There is a lack of studies focusing on the enzymatic degradation of its long-chain carbonate linkage by specific hydrolases or on the metabolic pathways utilized by microorganisms to break down this particular alkyl carbonate. The broader field of microbial metabolism of long-chain alkanes and the enzymatic hydrolysis of carbonate esters provides a foundational understanding, but direct application and specific data for this compound are absent.

Furthermore, no specific environmental fate and transport modeling studies for this compound were identified. Such models are crucial for predicting the persistence, distribution, and potential for exposure of chemicals in the environment. The development of these models relies on empirical data regarding a compound's physical and chemical properties and its degradation rates, which are currently lacking for this compound.

Environmental Chemistry and Degradation Studies of Dodecyl Ethyl Carbonate

Environmental Fate and Transport Modeling

Partitioning Behavior in Environmental Compartments

The distribution of Dodecyl ethyl carbonate in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partition coefficients—most notably the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.govepa.gov Fugacity models, which describe the "escaping tendency" of a chemical from a particular phase, are often used to predict this distribution. ulisboa.pttrentu.caosti.gov

A key parameter in these models is the Log Kow (the logarithm of the octanol-water partition coefficient), which indicates a chemical's hydrophobicity. For this compound, an estimated Log Kow value of approximately 5.08 suggests it is a highly hydrophobic substance with low affinity for water and a strong tendency to associate with organic matter.

Based on this hydrophobicity, a Level III fugacity model would likely predict the following distribution pattern upon release into a standard model environment:

Water: Due to its low water solubility, this compound will not persist in significant concentrations in the water column. It will tend to partition from water to sediment.

Soil and Sediment: The high Log Kow value indicates a strong propensity for adsorption to organic carbon in soil and sediment. ecetoc.org Therefore, these compartments are expected to be the primary sinks for this compound in the terrestrial and aquatic environments. Its mobility in soil is expected to be low.

Air: With a relatively high boiling point (318.5°C) and a corresponding low vapor pressure, this compound is not expected to be highly volatile. acs.org Partitioning to the atmosphere is likely to be a minor transport pathway.

Biota: The high lipophilicity, as indicated by the Log Kow, suggests a potential for partitioning into the fatty tissues of living organisms.

The following table presents estimated physicochemical and environmental fate parameters for this compound, typical of outputs from predictive software like EPI Suite™.

Table 1: Estimated Environmental Fate Properties of this compound
PropertyEstimated ValueImplication for Environmental Partitioning
Log Kow (Octanol-Water Partition Coefficient)5.08High hydrophobicity; strong tendency to adsorb to soil, sediment, and biota.
Water SolubilityLow (mg/L range)Limited presence in the aqueous phase.
Vapor PressureLow (e.g., <0.01 mmHg at 25°C)Low volatility; minimal partitioning to air.
Henry's Law ConstantLow (atm-m³/mol range)Indicates low tendency to partition from water to air.
Log Koc (Soil Adsorption Coefficient)~3.5 - 4.5Strong adsorption to soil and sediment organic carbon; low mobility.

Persistence and Bioaccumulation Potential (Theoretical Studies)

The persistence of a chemical refers to the length of time it remains in the environment before being broken down by biotic or abiotic processes. Bioaccumulation is the gradual accumulation of substances in an organism.

Persistence: The primary degradation pathway for this compound in the environment is expected to be biodegradation. nih.gov As an ester, it may also be susceptible to hydrolysis, although this process is likely to be slow under typical environmental pH conditions. QSAR models can estimate biodegradation half-lives based on the chemical's structure. nih.govecetoc.org For a long-chain aliphatic ester like this compound, models would likely predict that it is not readily biodegradable but will eventually be broken down by microorganisms.

Biodegradation: The long alkyl chain may slow the rate of microbial degradation compared to smaller dialkyl carbonates. The estimated half-life in water and soil would likely be in the range of weeks to months. chemsafetypro.com

Atmospheric Oxidation: For the small fraction that may enter the atmosphere, reaction with hydroxyl radicals would be the main degradation pathway, with an estimated half-life of hours to days.

Bioaccumulation Potential: A chemical's potential to bioaccumulate is strongly correlated with its Log Kow value. aftonchemical.com Regulatory frameworks often use a Log Kow value greater than 4.5 or 5 as a screening criterion for potential bioaccumulation concern.

With a Log Kow of approximately 5.08, this compound falls into the category of compounds that have a significant potential to bioaccumulate in aquatic organisms. epa.gov The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water, can be estimated using QSARs based on the Log Kow. nih.govnih.govuninsubria.it

The following table summarizes the theoretical persistence and bioaccumulation potential.

Table 2: Theoretical Persistence and Bioaccumulation Potential of this compound
ParameterPredicted OutcomeBasis of Prediction
BiodegradationNot readily biodegradable; half-life of weeks to months.Structural analogy to long-chain esters; QSAR model estimations (e.g., BIOWIN™). chemsafetypro.com
Log BCF (Bioconcentration Factor)High (e.g., >3.3)High Log Kow (5.08) is a strong indicator of bioaccumulation potential. aftonchemical.com
Overall PersistenceConsidered potentially persistent.Slow predicted rate of biodegradation.
Bioaccumulation ConcernHighLog Kow exceeds the typical screening threshold of 5.

Sustainable Production and Environmental Impact Assessment

The chemical industry is increasingly focusing on green chemistry and engineering principles to minimize the environmental footprint of production processes. For alkyl carbonates, this involves moving away from hazardous reactants and energy-intensive methods toward more sustainable and efficient synthesis routes.

Life Cycle Assessment (LCA) of Alkyl Carbonate Synthesis

Traditional synthesis routes for DMC often relied on the use of highly toxic phosgene (B1210022). frontiersin.orgnih.gov Modern commercial processes, such as the oxidative carbonylation of methanol (B129727), are significantly greener. frontiersin.org More recently, routes utilizing carbon dioxide as a C1 feedstock have gained attention as a method for carbon capture and utilization (CCU). bohrium.comacs.org

LCAs comparing these different routes reveal key trade-offs. For instance, an LCA study on an electrochemical process to synthesize DMC from CO2 and methanol showed a Global Warming Potential (GWP) of 63.3 to 94.5 kg CO2 eq./kg DMC. acs.orgacs.org This was approximately 25 times higher than the conventional commercial process, which had a GWP of about 3.2 kg CO2 eq./kg DMC. acs.orgmanchester.ac.uk The primary reason for the high environmental impact of the novel route was its very low conversion yield (0.7%), which necessitated high energy consumption for the separation and purification of the product. acs.orgacs.org

The studies indicate that for CO2-based synthesis to become environmentally competitive with conventional methods, process yields must be significantly improved (e.g., to at least 20%) to reduce the energy demand of downstream processing. acs.orgmanchester.ac.uk

Table 3: Comparative LCA Data for Dimethyl Carbonate (DMC) Synthesis Routes
Synthesis RouteGlobal Warming Potential (GWP) (kg CO₂ eq./kg DMC)Key Environmental Hotspot
Commercial Oxidative Carbonylation~3.2 - 3.85 acs.orgbohrium.comRaw materials (carbon monoxide, methanol). acs.org
Electrochemical Synthesis from CO₂ (low yield)63.3 - 94.5 acs.orgacs.orgHigh energy consumption for product separation due to low process yield. acs.org
EC Transesterification from CO₂ (with recycling)~3.33 bohrium.comEnergy for recycling by-products. bohrium.com

Design for Environmental Compatibility and Green Process Engineering

The design of environmentally compatible processes for producing this compound and other alkyl carbonates is guided by the principles of green chemistry. ajrconline.org The goal is to develop safer, more efficient, and ecologically sound manufacturing routes. ulisboa.pt

Key strategies in green process engineering for alkyl carbonate synthesis include:

Use of Renewable Feedstocks: Utilizing CO2 as a renewable and non-toxic C1 building block is a central theme. rsc.org This approach helps to reduce reliance on fossil fuel-derived reactants like carbon monoxide and contributes to carbon capture and utilization efforts.

Avoidance of Hazardous Reagents: A primary achievement in modern carbonate chemistry has been the replacement of highly toxic and corrosive phosgene with greener alternatives. frontiersin.orgnih.govrsc.org Dialkyl carbonates themselves are now used as benign substitutes for phosgene and other hazardous reagents like methyl halides in various chemical syntheses. nih.gov

Catalysis: The development of efficient and selective catalysts is crucial. This includes designing catalysts that can operate under milder reaction conditions (lower temperature and pressure), are easily separable and recyclable (heterogeneous catalysts), and can facilitate the direct synthesis from alcohols and CO2, minimizing waste generation.

Process Intensification: This involves designing smaller, more efficient reactors and integrating reaction and separation steps to reduce energy consumption, capital costs, and waste. For example, reactive distillation can be used to break reaction equilibrium and improve conversion, thereby simplifying downstream processing.

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. The direct synthesis of carbonates from CO2 and alcohols is an example of a potentially high atom economy reaction.

By integrating these principles, the production of this compound can be aligned with sustainability goals, reducing both its manufacturing footprint and the potential risks associated with its lifecycle.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for dodecyl ethyl carbonate, and how do reaction conditions influence product yield?

  • Methodological Answer : Two primary routes are documented:

  • Free-radical polymerization (FRP) of vinylimidazolium monomers with hydrogen carbonate counter-anions, where alkyl chain length (e.g., dodecyl) is tailored during monomer synthesis .
  • Metathesis reactions involving anion exchange (e.g., bromide to dodecyl sulfate), optimized by controlling stoichiometry and solvent polarity. For example, sodium dodecyl sulfate (SDS) can replace bromide ions in bisimidazolium salts under mild conditions, confirmed via IR spectroscopy .
  • Key Factors : Reaction temperature (60–80°C for FRP), solvent selection (dichloromethane/ethyl ether for recrystallization), and catalyst purity (>97%) are critical for yield optimization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., sulfate or carbonate stretches) and confirms anion exchange .
  • NMR (¹H/¹³C) : Resolves alkyl chain conformation and ionic interactions in imidazolium-based derivatives .
  • Elemental Analysis : Validates stoichiometry and purity, especially for novel compounds .
  • SDS-PAGE : While typically for proteins, SDS-based protocols (e.g., in polyacrylamide gels) may assist in assessing colloidal stability in formulations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use local exhaust ventilation and closed systems to minimize aerosol formation. Safety showers and eye-wash stations must be accessible .
  • Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), safety goggles, and lab coats. Respiratory protection (N95 masks) is required if dust is generated .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage due to potential bioaccumulation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference IR (anion confirmation), NMR (structural integrity), and elemental analysis (purity) to address discrepancies .
  • Control Experiments : Compare with known compounds (e.g., sodium dodecyl sulfate) to isolate spectral artifacts .
  • Computational Modeling : Simulate NMR/IR spectra using DFT calculations to validate experimental peaks .

Q. What experimental design strategies optimize this compound formulations for materials science applications?

  • Methodological Answer :

  • Orthogonal Design : Use statistical tools (e.g., SPSS) to test variables like surfactant ratio (e.g., SDS/Tween-80), solvent composition, and curing temperature. For example, L25(5⁶) orthogonal arrays can identify optimal emulsion stability parameters .
  • DoE (Design of Experiments) : Prioritize factors such as alkyl chain length, counterion type, and polymerization time to maximize colloidal stability or catalytic efficiency .

Q. How can mass transport limitations be mitigated in emulsion polymerization systems using dodecyl-based surfactants?

  • Methodological Answer :

  • Collision-Driven Transport : Utilize hydrophobic catalysts (e.g., COPhBF) to enhance monomer-catalyst interactions in SDS-stabilized emulsions. This reduces reliance on diffusion-limited processes .
  • Surfactant Cocktails : Combine SDS with co-stabilizers (e.g., hexadecane) to modulate micelle size and improve monomer solubility .

Q. What novel applications exist for this compound in nanotechnology or biomedicine?

  • Methodological Answer :

  • Nanodrug Carriers : Incorporate dodecyl-modified poly(ionic liquids) into PMo12-based nanoparticles for controlled drug release. PVP coating (e.g., CDS-PMo12@PVPx) reduces protein corona formation, enhancing biocompatibility .
  • Art Conservation : Microemulsions containing SDS, ethyl acetate, and polypropylene carbonate in hydrogels safely remove adhesives from delicate substrates (e.g., paper artworks) .

Methodological Notes

  • Synthesis Reproducibility : Document reaction times, solvent grades, and purification steps (e.g., recrystallization cycles) in supplemental data .
  • Data Interpretation : Use triplicate measurements (±SD) for statistical rigor in growth assays or colloidal stability tests .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and PPE protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.